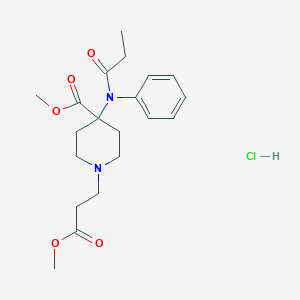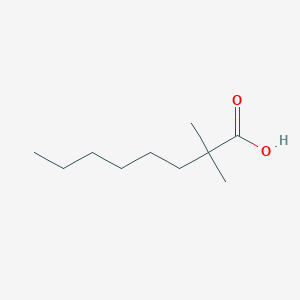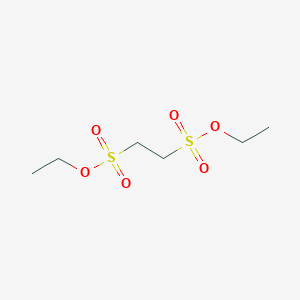
Diethyl ethane-1,2-disulfonate
Vue d'ensemble
Description
Diethyl ethane-1,2-disulfonate is a compound that has been studied in various contexts, including its role in coordination polymers and as a reactant in chemical synthesis.
Synthesis Analysis
- Diethyl ethane-1,2-disulfonate and related compounds have been synthesized in various ways. For instance, diethyl tetrasulfide can be prepared by reacting sulfur monochloride with ethanthiol (Liu Hong-xia & Hu Wei-bing, 2004).
Molecular Structure Analysis
- The molecular structure of compounds related to diethyl ethane-1,2-disulfonate has been analyzed using techniques like single-crystal X-ray diffraction. For instance, the coordination polymers with flexible disulfoxide ligands show complex stereochemistry and various configurations (Jian-Rong Li, X. Bu, & R. Zhang, 2004).
Chemical Reactions and Properties
- Diethyl ethane-1,2-disulfonate participates in various chemical reactions. For example, it can undergo rearrangements and bond cleavage under specific conditions, leading to the synthesis of new compounds (J. Bin, Jae Sang Lee, & K. Kim, 2004).
Physical Properties Analysis
- The physical properties of compounds similar to diethyl ethane-1,2-disulfonate, such as crystalline forms and symmetry, have been investigated. Different crystal forms of bis(oxonium) ethane-1,2-disulfonate, for instance, have been reported (J. Mazurek & Ana Fernandez-Casares, 2019).
Chemical Properties Analysis
- The chemical properties of diethyl ethane-1,2-disulfonate derivatives include reactivity under various conditions. The study of its derivatives provides insight into their stability and behavior in different chemical environments. For example, diethyltin-based assemblies derived from sulfonate-phosphonate ligands show interesting reactivity and structural features (R. Shankar, Archana Jain, G. Kociok‐Köhn, & K. Molloy, 2011).
Applications De Recherche Scientifique
Surface Chemistry on Copper : Diethyl disulfide on copper forms ethyl thiolate species, which decompose into ethylene or ethane. Higher surface coverages result in higher selectivity for ethane formation due to surface crowding (Furlong et al., 2011).
Potential Drug for Androgen-Dependent Disorders : 1,2-bis(methylsulfonyloxy)ethane shows promise as a drug for treating prostate cancer and hypersexuality in mentally ill men at low doses (Varga et al., 1996).
Influence on Molecular Conformation : The substituents in 1,1-bis(arylthio)ethanes influence the conformation of their geminal disulfones, with certain conformations being more common (Arbuzov et al., 1975).
Synthesis Methodology : Diethyl tetrasulfide can be synthesized by reacting sulfur monochloride with ethanthiol, a process confirmed by various analytical methods (Liu Hong-xia & Hu Wei-bing, 2004).
Wine Aging Process : Aging in young red wines with ethanethiol and diethyl disulfide leads to a decrease in these sulfur compounds, accelerated by oxygen (Belancic Majcenovic et al., 2002).
Properties of Lanthanide Coordination Polymers : Lanthanide coordination polymers with flexible disulfoxide ligands exhibit diverse coordination modes and configurations, presenting the first examples of disulfoxide complexes with multiple configurations (Li et al., 2004).
Photocatalytic Oxidation : TiO2 photocatalytic oxidation in a coil reactor for the destruction of gaseous diethyl sulfide allows for easy catalyst reactivation (Vorontsov, 2003).
Unique Coordination Modes in Metal Complexes : A unique tetra-nuclear AgI-disulfoxide complex exhibits unprecedented ligand coordination mode, highlighting novel aspects in the study of metal-ligand interactions (Li et al., 2005).
Propriétés
IUPAC Name |
diethyl ethane-1,2-disulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O6S2/c1-3-11-13(7,8)5-6-14(9,10)12-4-2/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCEDLSQLKUOFPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOS(=O)(=O)CCS(=O)(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl ethane-1,2-disulfonate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



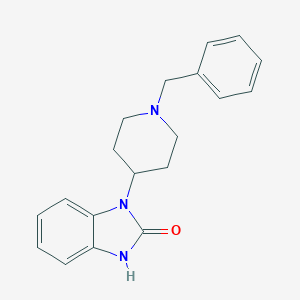
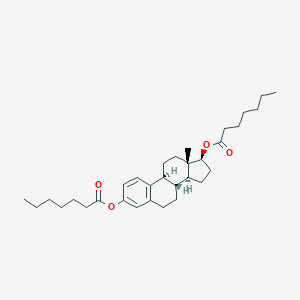

![2,3,4,5-Tetrahydro-1H-benzo[b]azepine](/img/structure/B31075.png)

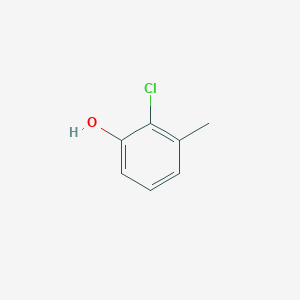
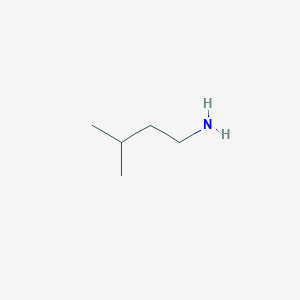



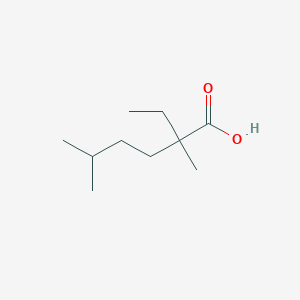
![2-[4-(Trifluoromethyl)phenyl]ethanol](/img/structure/B31095.png)
